PDK1-IN-2

Content Navigation

CAS Number

Product Name

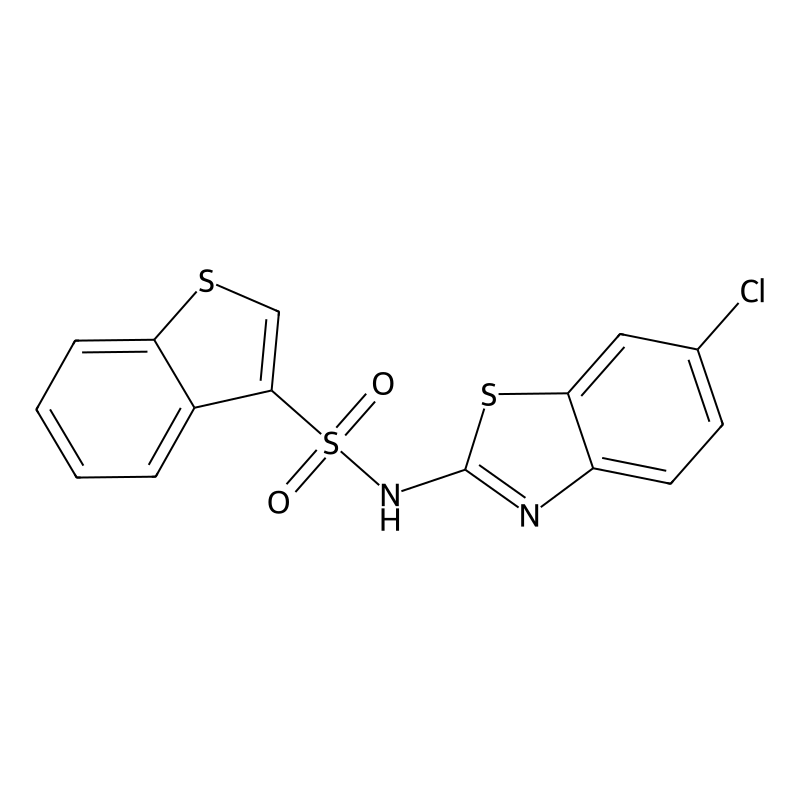

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

PDK1-IN-2 (also known as RS1) is a highly selective, allosteric inhibitor of 3-phosphoinositide-dependent protein kinase-1 (PDK1) that specifically targets the PDK1-interacting fragment (PIF) pocket [1]. Unlike conventional orthosteric inhibitors, this benzothiophene-sulfonamide derivative acts as a small-molecule mimic of the PIFtide docking motif, selectively disrupting the recruitment of downstream AGC kinases [2]. For procurement professionals, material selectors, and assay developers, PDK1-IN-2 represents a critical tool compound for isolating substrate-specific signaling pathways without the broad off-target kinome liabilities inherently associated with ATP-competitive alternatives [1].

References

- [1] Rettenmaier, T.J., et al. 'A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1.' Proceedings of the National Academy of Sciences 112.2 (2015): E167-E175.

- [2] Levina, et al. 'Phosphoinositide-dependent kinase 1 (PDK1) in cancer: molecular insights and therapeutic strategies.' Frontiers in Pharmacology 15 (2024).

Generic substitution with standard ATP-competitive PDK1 inhibitors (e.g., BX-912, GSK2334470) fundamentally alters the experimental mechanism, as these agents bind the highly conserved orthosteric site and often fail to prevent compensatory substrate docking, leading to incomplete pathway suppression and off-target cross-reactivity [1]. Furthermore, substituting PDK1-IN-2 with older allosteric PIF-pocket ligands (such as dicarboxylate-based PS210) can introduce severe handling artifacts, as some early-generation modulators are prone to forming micelle-like soluble aggregates at high assay concentrations [2]. Procuring the exact PDK1-IN-2 structure ensures the aggregation-free, substrate-selective inhibition required for rigorous biochemical reproducibility and valid high-throughput screening readouts [1].

References

- [1] Rettenmaier, T.J., et al. 'A small-molecule mimic of a peptide docking motif inhibits the protein kinase PDK1.' Proceedings of the National Academy of Sciences 112.2 (2015): E167-E175.

- [2] Levina, et al. 'Phosphoinositide-dependent kinase 1 (PDK1) in cancer: molecular insights and therapeutic strategies.' Frontiers in Pharmacology 15 (2024).

Enhanced Binding Affinity vs. Regioisomer Alternatives

PDK1-IN-2 demonstrates a highly optimized binding affinity for the PDK1 PIF pocket compared to closely related structural analogs. Quantitative biochemical assays reveal that PDK1-IN-2 achieves a dissociation constant (Kd) of ~1.5 µM, whereas its regioisomer RS2 exhibits a significantly weaker Kd of ~9 µM[1]. This 6-fold enhancement in binding affinity allows for more complete receptor occupancy at lower dosing concentrations.

| Evidence Dimension | PIF Pocket Dissociation Constant (Kd) |

| Target Compound Data | ~1.5 µM |

| Comparator Or Baseline | RS2 regioisomer (~9 µM) |

| Quantified Difference | 6-fold higher binding affinity |

| Conditions | In vitro fluorescence polarization (FP) and surface plasmon resonance (SPR) assays |

Procuring the PDK1-IN-2 isomer ensures maximum target engagement at lower concentrations, reducing the risk of solvent-induced artifacts in sensitive cellular assays.

High Kinome Selectivity Profile

A primary driver for selecting PDK1-IN-2 over ATP-competitive inhibitors is its highly specific kinome selectivity. In a broad screening panel of 44 kinases—including 39 AGC family members that possess similar PIF pockets—PDK1-IN-2 at a concentration of 10 µM did not inhibit 41 of the 44 kinases by more than 20% [1]. This contrasts sharply with orthosteric inhibitors, which frequently exhibit broad cross-reactivity due to the highly conserved nature of the ATP-binding cleft[2].

| Evidence Dimension | Off-target kinase inhibition at 10 µM |

| Target Compound Data | <20% inhibition against 41 of 44 tested kinases |

| Comparator Or Baseline | Standard ATP-competitive inhibitors (broad AGC kinase cross-reactivity) |

| Quantified Difference | Near-absolute selectivity for PDK1 over homologous AGC kinases |

| Conditions | In vitro kinase profiling panel |

Enables researchers to cleanly isolate PDK1-specific signaling without confounding multi-kinase inhibition, which is critical for validating downstream targets.

Synergistic Suppression in Combination Workflows

PDK1-IN-2 provides critical utility when deployed alongside traditional ATP-competitive inhibitors to overcome compensatory signaling. While ATP-competitive inhibitors alone often leave residual activation of downstream kinases (e.g., S6K, SGK) due to unhindered substrate docking, the addition of PDK1-IN-2 completely suppresses this activation [1]. By simultaneously blocking the catalytic site and the allosteric PIF pocket, the combination achieves a depth of pathway blockade unattainable by single-agent orthosteric inhibition [2].

| Evidence Dimension | Downstream kinase (S6K/SGK) activation suppression |

| Target Compound Data | Complete suppression (PDK1-IN-2 + ATP-inhibitor) |

| Comparator Or Baseline | Partial/residual activation (ATP-inhibitor alone) |

| Quantified Difference | Elimination of compensatory substrate docking |

| Conditions | Cell-based signaling assays |

Justifies the procurement of PDK1-IN-2 as an essential co-treatment agent for modeling complete pathway shutdown in drug resistance studies.

Aggregation-Free Biochemical Handling

Many early-generation small molecules and PIF pocket ligands are limited by their tendency to form soluble aggregates or micelles at high concentrations, leading to non-specific protein interactions and false-positive readouts. Rigorous biochemical validation confirms that PDK1-IN-2 does not modulate PDK1 activity through an aggregation-based mechanism, maintaining true monomeric interaction even at elevated assay concentrations[1].

| Evidence Dimension | Mechanism of interaction at high concentrations |

| Target Compound Data | Monomeric, specific PIF pocket binding |

| Comparator Or Baseline | Early-generation ligands (micelle-induced non-specific interactions) |

| Quantified Difference | Absence of soluble aggregate formation |

| Conditions | High-concentration biochemical and dynamic light scattering assays |

Guarantees reproducible, artifact-free data in high-throughput screening and structural biology workflows, minimizing wasted reagents and time.

Substrate-Selective Kinase Assays

Where this compound is the right choice: Ideal for experiments requiring the selective blockade of S6K, SGK, and RSK activation without directly inhibiting AKT, leveraging its highly specific PIF-pocket binding mechanism [1].

Dual-Site Inhibition Modeling

Where this compound is the right choice: Essential for combination workflows where researchers co-administer an allosteric ligand with an ATP-competitive inhibitor to achieve complete, synergistic suppression of the PI3K/PDK1 signaling axis in resistant cell lines [1].

Structural Biology and Drug Design Baselines

Where this compound is the right choice: Serves as a highly characterized, non-aggregating crystallographic benchmark (PDB: 4RQK) for teams designing next-generation allosteric modulators for AGC kinases[1].

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

Wikipedia

Dates

2: Koepsell H. The Na(+)-D-glucose cotransporters SGLT1 and SGLT2 are targets for

3: Hafler BP. CLINICAL PROGRESS IN INHERITED RETINAL DEGENERATIONS: GENE THERAPY

4: Poulsen SB, Fenton RA, Rieg T. Sodium-glucose cotransport. Curr Opin Nephrol

5: Dhital S, Warren FJ, Butterworth PJ, Ellis PR, Gidley MJ. Mechanisms of starch

6: Sieving PA, MacDonald IM, Chan S. X-Linked Juvenile Retinoschisis. 2003 Oct 24

7: Ober MD, Freund KB, Shah M, Ahmed S, Mahmoud TH, Aaberg TM Jr, Zacks DN, Gao

8: Kim DY, Mukai S. X-linked juvenile retinoschisis (XLRS): a review of

9: Liutkevičienė R, Lesauskaitė V, Ašmonienė V, Gelžinis A, Zaliūnienė D,

10: Gaven F, Pellissier LP, Queffeulou E, Cochet M, Bockaert J, Dumuis A,

11: Molday RS, Kellner U, Weber BH. X-linked juvenile retinoschisis: clinical

12: Vijayasarathy C, Ziccardi L, Sieving PA. Biology of retinoschisin. Adv Exp

13: Ghosh G, Adams JA. Phosphorylation mechanism and structure of serine-arginine

14: Vijayasarathy C, Takada Y, Zeng Y, Bush RA, Sieving PA. Organization and

15: Robson AG, Michaelides M, Saihan Z, Bird AC, Webster AR, Moore AT, Fitzke FW,

16: Kiedzierska A, Smietana K, Czepczynska H, Otlewski J. Structural similarities

17: Sikkink SK, Biswas S, Parry NR, Stanga PE, Trump D. X-linked retinoschisis:

18: Molday RS. Focus on molecules: retinoschisin (RS1). Exp Eye Res. 2007

19: Paterson DL, Bonomo RA. Extended-spectrum beta-lactamases: a clinical update.

20: Harbarth S, Samore MH. Antimicrobial resistance determinants and future

Explore Compound Types

CH3-CClF2

C2H3ClF2